Pseudoconhydrine, (DL)

Description

Historical Context of Pseudoconhydrine (B1209237) Isolation and Structural Elucidation

The initial isolation of pseudoconhydrine is credited to Merck, who extracted the compound from poison hemlock (Conium maculatum L.). nih.govmdpi.comresearchgate.net This plant has a long and storied history, famously being the toxic component in the execution of Socrates. While coniine is the most well-known alkaloid in poison hemlock, pseudoconhydrine is also a naturally occurring constituent. nih.govresearchgate.netwikipedia.org

The precise determination of pseudoconhydrine's chemical structure came much later, accomplished by Yanai and Lipscomb. nih.govmdpi.comresearchgate.net Their work established it as an isomer of conhydrine (B1201746), with the distinguishing feature being a hydroxyl group located at the C-5 position of the piperidine (B6355638) ring. nih.gov The structural elucidation of alkaloids like pseudoconhydrine was a significant achievement in the field of organic chemistry, building upon the foundational work of chemists like Hofmann who first established the structure of coniine in 1881. nih.govyoutube.com

Classification and Chemical Structure within Piperidine Alkaloids

Pseudoconhydrine belongs to the piperidine alkaloid class, a large and diverse group of naturally occurring compounds characterized by a piperidine ring skeleton. wikidata.orgwikipedia.orgwikipedia.org Piperidine itself is a six-membered heterocyclic amine. wikipedia.org The piperidine alkaloids are further subdivided based on their specific structural features and biosynthetic origins. wikipedia.org

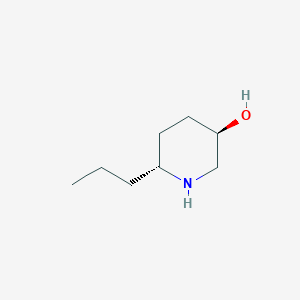

The chemical structure of pseudoconhydrine is (3S,6S)-6-propylpiperidin-3-ol. wikidata.org It is an isomer of conhydrine and is biosynthetically derived from γ-coniceine. nih.govresearchgate.net The presence of the propyl group and the hydroxyl group on the piperidine ring are key features that define its chemical identity and reactivity.

Table 1: Chemical Properties of Pseudoconhydrine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO nih.govmdpi.comwikidata.org |

| Molecular Weight | 143.23 g/mol nih.govmdpi.com |

| CAS Number | 140-55-6 nih.govmdpi.comresearchgate.net |

| IUPAC Name | (2S,5S)-5-hydroxy-2-propylpiperidine |

| Synonyms | Ψ-conhydrine, 6-propyl-3-piperidinol nih.govmdpi.comresearchgate.net |

| Melting Point | 105 °C nih.govmdpi.comresearchgate.net |

| Boiling Point (Predicted) | 246 °C nih.govmdpi.comresearchgate.net |

| Canonical SMILES | CCCC1CCC(CN1)O wikidata.org |

| Isomeric SMILES | CCC[C@H]1CCC@@HO wikidata.org |

| InChIKey | BQSAUYXITCMAKS-YUMQZZPRSA-N wikidata.org |

Pseudoconhydrine (DL) as a Subject of Academic Chemical and Biochemical Inquiry

The racemic mixture, Pseudoconhydrine (DL), has been a focal point of significant academic research, particularly in the realm of chemical synthesis and biochemical studies. The development of synthetic routes to pseudoconhydrine and its epimers has been a continuing area of interest for organic chemists. nih.govacs.org These synthetic endeavors often serve as a platform to test and showcase new synthetic methodologies.

Research into the synthesis of pseudoconhydrine has explored various chemical reactions and strategies. For instance, tandem hydroformylation-condensation has been utilized to construct the core six-membered ring, followed by stereoselective dihydroxylation to introduce the necessary oxygenation. nih.gov Other approaches have also been developed, highlighting the ongoing efforts to achieve efficient and stereoselective syntheses of this and related piperidine alkaloids. acs.org

From a biochemical perspective, the biosynthesis of piperidine alkaloids, including the pathway leading to pseudoconhydrine, has been a subject of investigation. It is understood that these alkaloids are derived from γ-coniceine. nih.govresearchgate.net The study of these biosynthetic pathways provides insights into the enzymatic machinery that plants use to construct such complex molecules.

Structure

3D Structure

Properties

CAS No. |

188550-07-4 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(3R,6R)-6-propylpiperidin-3-ol |

InChI |

InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |

InChI Key |

BQSAUYXITCMAKS-HTQZYQBOSA-N |

Isomeric SMILES |

CCC[C@@H]1CC[C@H](CN1)O |

Canonical SMILES |

CCCC1CCC(CN1)O |

Origin of Product |

United States |

Research on Natural Occurrence and Advanced Isolation Methodologies

Identification and Distribution of Pseudoconhydrine (B1209237) in Plant Species

(DL)-Pseudoconhydrine is a naturally occurring piperidine (B6355638) alkaloid primarily found in poison hemlock (Conium maculatum), a plant notorious for its toxicity. researchgate.net It is one of several related alkaloids present in the plant, including coniine, N-methylconiine, conhydrine (B1201746), and γ-coniceine. researchgate.net The chemical composition of the plant reveals that these alkaloids are key active metabolites. researchgate.net

The concentration of pseudoconhydrine can vary significantly among different populations or strains of C. maculatum. While it is typically considered a minor alkaloid within the plant's chemical profile, certain chemotypes exhibit different compositions. nih.gov Notably, one American strain of poison hemlock has been reported to contain pseudoconhydrine as a major alkaloidal component. nih.gov Research indicates that pseudoconhydrine, like other hemlock alkaloids, originates biosynthetically from γ-coniceine. nih.gov Further metabolic processes can occur within the plant, such as the N-methylation of pseudoconhydrine. nih.gov The distribution of these alkaloids is not uniform throughout the plant; the roots and seeds are often the most concentrated parts. researchgate.net

The occurrence of piperidine alkaloids, structurally similar to those in poison hemlock, has been investigated in phylogenetically distant plant families. nih.govscholars.direct Notably, several species within the genus Aloe have been found to contain hemlock-type alkaloids such as coniine and γ-coniceine. scholars.directsemanticscholar.org Reports have identified these compounds in at least twelve Aloe species. scholars.direct

However, the presence of pseudoconhydrine itself in Aloe is not established. Studies investigating the alkaloid profiles of various Aloe species, including A. gariepensis, A. globuligemma, and A. viguieri, have detected coniine, N-methylconiine, and γ-coniceine but did not report the presence of conhydrine or its isomer, pseudoconhydrine. scholars.direct While the genus Aloe is rich in a wide array of secondary metabolites, including other types of alkaloids, flavonoids, and anthraquinones, current research has not confirmed it as a natural source of pseudoconhydrine. scholars.directnih.gov

Methodological Advances in Pseudoconhydrine Isolation from Complex Natural Matrices for Research Purposes

The isolation of pure pseudoconhydrine from plant material like C. maculatum is a multi-step process involving extraction and subsequent purification. This is necessary because the target compound exists within a complex mixture of other alkaloids and plant metabolites. jiwaji.edu

The initial step in isolating pseudoconhydrine involves extracting the crude alkaloids from the plant matrix. The methods leverage the physicochemical properties of alkaloids, particularly their basicity and solubility. lifeasible.com

A common and fundamental approach is solvent extraction based on acid-base chemistry. jocpr.com

The dried and powdered plant material is first treated with an alkaline solution, such as lime water, to liberate the free alkaloid bases from their salt forms within the plant tissue. jiwaji.edu

This mixture is then extracted with a non-polar organic solvent like chloroform (B151607) or ether, in which the free bases are soluble. jiwaji.edulifeasible.com

The organic extract, containing the alkaloids and other lipophilic impurities, is then partitioned against an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid). jiwaji.edugoogle.com The alkaloids form salts and move into the aqueous layer, while many impurities remain in the organic phase. jiwaji.edu

Finally, the acidic aqueous solution is made basic again, and the free alkaloids are re-extracted into an organic solvent to yield a crude alkaloid mixture. scielo.br

More advanced techniques have been developed to improve efficiency and reduce solvent consumption. Microwave-assisted extraction (MAE) uses microwave energy to rapidly heat the solvent and plant material, increasing solvent permeability and improving extraction speed and yield. lifeasible.com Another modern approach is solid-phase microextraction (SPME) , where an adsorbent material is used to selectively bind alkaloids from the initial extract, concentrating them for subsequent analysis or purification. lifeasible.com

Following crude extraction, chromatographic techniques are essential for separating the individual alkaloids from the mixture. jiwaji.edu Given the structural similarity of the piperidine alkaloids in C. maculatum, high-resolution methods are required.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Research has demonstrated the successful separation of hemlock alkaloids using reversed-phase HPLC systems. nih.govacs.org A typical setup involves:

Column: A Kinetex C18 column is effective for separating these compounds. nih.govacs.org

Mobile Phase: A gradient elution using a mixture of water and acetonitrile (B52724), both containing a small amount of formic acid (e.g., 0.1%), is commonly employed. The gradient starts with a high concentration of the aqueous phase and progressively increases the proportion of the organic solvent. nih.govacs.org

Ion-exchange chromatography can also be utilized. The crude acid extract can be passed through a cation exchange resin, which adsorbs the positively charged alkaloid salts. lifeasible.comgoogle.com After washing away neutral and anionic impurities, the alkaloids can be eluted from the resin using a basic solution or an alkaline alcohol solution. jocpr.comgoogle.com

For identification and preliminary purity assessment, Thin Layer Chromatography (TLC) is often used. youtube.com Developed TLC plates can be visualized under UV light or by spraying with specific reagents, such as Mayer reagent, which precipitates alkaloids. scielo.br

Investigative Studies into Pseudoconhydrine Biosynthesis

Elucidation of Polyketide Pathway Origins for Pseudoconhydrine (B1209237)

Recent studies have confirmed that the biosynthetic foundation of pseudoconhydrine is a polyketide. nih.govresearchgate.net This pathway begins with the formation of a carbon backbone. nih.govresearchgate.net The initial steps are catalyzed by a polyketide synthase (PKS), an enzyme that facilitates the condensation of smaller carbon units to build a larger molecule. nih.govresearchgate.netwikipedia.org This polyketide origin places pseudoconhydrine within a large and diverse class of natural products synthesized through similar mechanisms. wikipedia.org

Identification and Characterization of Key Precursors and Intermediates

The biosynthesis of pseudoconhydrine involves several crucial precursor molecules and intermediate compounds that are sequentially modified to form the final alkaloid structure.

Role of Butyryl-CoA and Malonyl-CoA

The carbon skeleton of pseudoconhydrine is assembled from specific building blocks. The biosynthesis is initiated with one molecule of butyryl-CoA, which serves as the starter unit. nih.govresearchgate.netwikipedia.org This is followed by the sequential addition of two molecules of malonyl-CoA, which act as extender units. nih.govresearchgate.netwikipedia.org This process, catalyzed by a polyketide synthase, results in the formation of a triketide product. researchgate.net The availability of malonyl-CoA is a critical factor, as it is a key metabolite in fatty acid synthesis as well. nih.govresearchgate.net

Integration of L-Alanine Nitrogen

The nitrogen atom in the piperidine (B6355638) ring of pseudoconhydrine is introduced via a transamination reaction. nih.govresearchgate.net The nitrogen donor for this crucial step is the amino acid L-alanine. nih.govresearchgate.netwikipedia.org An aminotransferase enzyme catalyzes the transfer of the amino group from L-alanine to an intermediate, 5-keto-octanal. nih.govwikipedia.org This reaction is a key step in converting the open-chain polyketide-derived intermediate into a precursor ready for cyclization.

Significance of γ-Coniceine as a Central Intermediate

γ-Coniceine is a pivotal intermediate in the biosynthesis of several hemlock alkaloids, including pseudoconhydrine. nih.govresearchgate.net It is formed following the transamination of 5-keto-octanal. The resulting amino-ketone undergoes a spontaneous, non-enzymatic cyclization to form the tetrahydropyridine (B1245486) ring structure of γ-coniceine. nih.govresearchgate.netwikipedia.org This compound is the first hemlock alkaloid to be formed in the biosynthetic pathway and serves as a branching point for the synthesis of other alkaloids like coniine. nih.govresearchgate.net In some American strains of poison hemlock, pseudoconhydrine, which originates from γ-coniceine, can be a major alkaloid component. nih.gov

Examination of Putative Hydroxylated Intermediates (e.g., 5-hydroxy-γ-coniceine)

The conversion of γ-coniceine to pseudoconhydrine requires a hydroxylation step. It has been theorized that 5-hydroxy-γ-coniceine could be an intermediate in this part of the pathway. nih.gov This hypothesis suggests that a hydroxyl group is introduced at the C-5 position of the γ-coniceine ring structure, which is then further processed to yield pseudoconhydrine. nih.gov While this remains a theoretical intermediate, it provides a plausible route for the formation of the hydroxylated piperidine ring characteristic of pseudoconhydrine.

Enzymatic Systems and Reaction Mechanisms in Pseudoconhydrine Formation

The formation of pseudoconhydrine is governed by a series of enzymatic reactions. The initial condensation of butyryl-CoA and malonyl-CoA is catalyzed by a polyketide synthase. nih.govresearchgate.net Following the formation of the polyketide chain, the next key enzymatic step is the transamination of the 5-keto-octanal intermediate. This reaction is catalyzed by L-alanine:5-keto-octanal aminotransferase. nih.govwikipedia.org After the spontaneous cyclization to γ-coniceine, the subsequent hydroxylation and reduction steps to form pseudoconhydrine are also presumed to be enzyme-catalyzed, although the specific enzymes for these final steps are not as well characterized.

Table 1: Key Molecules in Pseudoconhydrine Biosynthesis

| Molecule | Role |

| Butyryl-CoA | Starter unit for polyketide synthesis nih.govresearchgate.netwikipedia.org |

| Malonyl-CoA | Extender units for polyketide synthesis nih.govresearchgate.netwikipedia.org |

| L-Alanine | Nitrogen donor for the piperidine ring nih.govresearchgate.netwikipedia.org |

| 5-Keto-octanal | Polyketide-derived intermediate nih.govwikipedia.org |

| γ-Coniceine | Central intermediate, first alkaloid in the pathway nih.govresearchgate.netwikipedia.org |

| 5-hydroxy-γ-coniceine | Putative hydroxylated intermediate nih.gov |

Table 2: Enzymes and Reactions in Pseudoconhydrine Biosynthesis

| Enzyme/Reaction | Substrate(s) | Product(s) |

| Polyketide Synthase | Butyryl-CoA, 2x Malonyl-CoA | Polyketide chain (leading to 5-keto-octanal) nih.govresearchgate.netwikipedia.org |

| L-alanine:5-keto-octanal aminotransferase | 5-Keto-octanal, L-Alanine | 5-amino-octanal, Pyruvate nih.govwikipedia.org |

| Non-enzymatic Cyclization | 5-amino-octanal | γ-Coniceine nih.govresearchgate.netwikipedia.org |

| Putative Hydroxylation | γ-Coniceine | 5-hydroxy-γ-coniceine nih.gov |

Polyketide Synthase Activity

The initial step in the formation of the carbon backbone of hemlock alkaloids, including pseudoconhydrine, is catalyzed by a Type III polyketide synthase (PKS). nih.govnih.gov In poison hemlock, a specific enzyme, Conium polyketide synthase 5 (CPKS5), has been identified as responsible for this crucial stage. researchgate.netnih.gov This enzyme initiates the biosynthesis by catalyzing the condensation of one butyryl-CoA molecule with two molecules of malonyl-CoA. nih.govnih.gov This reaction forms a triketide product which serves as the foundational carbon skeleton for the subsequent steps in the alkaloid's assembly. nih.govresearchgate.net In vitro experiments have shown that CPKS5 kinetically favors butyryl-CoA as the starter unit, underscoring its specific role in initiating the coniine-alkaloid pathway from which pseudoconhydrine is derived. nih.gov

Non-Enzymatic Cyclization Processes

A distinctive feature of the hemlock alkaloid biosynthesis is the spontaneous, non-enzymatic cyclization that follows the nitrogen incorporation. nih.govwikipedia.org Once 5-oxooctylamine is formed, it undergoes an intramolecular cyclization and dehydration to yield γ-coniceine. nih.govwikipedia.org This Schiff base is the first hemlock alkaloid formed in the pathway and serves as the central precursor for pseudoconhydrine and other related alkaloids. nih.govwikipedia.org The spontaneity of this ring-formation step highlights an efficient and elegant aspect of the plant's metabolic strategy, where complex structures are formed without the direct need for an enzyme. rsc.org

Role of Reductases and Other Modifying Enzymes

The final steps in the biosynthesis of pseudoconhydrine from the common precursor γ-coniceine involve the action of reductases and other modifying enzymes. Pseudoconhydrine is derived from γ-coniceine, and its formation is apparently dependent on environmental conditions. mdpi.com For instance, the same plant variety has been observed to produce conhydrine (B1201746) when grown outdoors and pseudoconhydrine when cultivated in a greenhouse. mdpi.com While the specific reductase that converts γ-coniceine to pseudoconhydrine has not been fully characterized, its role is analogous to that of γ-coniceine reductase (CR), which reduces γ-coniceine to coniine in an NADPH-dependent manner. researchgate.netnih.gov It is proposed that a hydroxylation step followed by reduction of the γ-coniceine precursor leads to the formation of pseudoconhydrine.

| Enzyme/Process | Function in Pseudoconhydrine Biosynthesis | Precursor(s) | Product(s) |

| Polyketide Synthase (CPKS5) | Catalyzes the formation of the initial carbon backbone. researchgate.netnih.gov | Butyryl-CoA, Malonyl-CoA | Triketide intermediate |

| Polyketide Reductase (PKR) | Hypothetically reduces the polyketide to form 5-keto-octanal. nih.govresearchgate.net | Triketide intermediate | 5-keto-octanal |

| L-alanine:5-keto-octanal aminotransferase (AAT) | Incorporates a nitrogen atom from L-alanine. nih.govnih.gov | 5-keto-octanal, L-alanine | 5-oxooctylamine |

| Non-Enzymatic Cyclization | Spontaneous ring formation and dehydration. nih.govwikipedia.org | 5-oxooctylamine | γ-coniceine |

| Modifying Enzymes (e.g., Hydroxylases, Reductases) | Convert γ-coniceine into pseudoconhydrine. mdpi.com | γ-coniceine | Pseudoconhydrine |

Comparative Biosynthetic Analyses with Related Hemlock Alkaloids

The biosynthetic pathways of hemlock alkaloids are closely intertwined, originating from a common intermediate but diverging to create a suite of structurally related compounds. Understanding these divergences and convergences provides insight into the metabolic grid of Conium maculatum.

Divergence and Convergence in Pathways Leading to Coniine and Conhydrine

The biosynthesis of coniine, conhydrine, and pseudoconhydrine showcases a clear point of convergence at the intermediate γ-coniceine. nih.gov This compound is the universal precursor for the major piperidine alkaloids in poison hemlock. nih.govmdpi.com

The divergence in the pathways occurs in the enzymatic modifications of γ-coniceine:

Coniine: The pathway to coniine is the most direct, involving the reduction of the carbon-nitrogen double bond in γ-coniceine. wikipedia.org This reaction is catalyzed by the NADPH-dependent enzyme γ-coniceine reductase (CR), which specifically produces the (S)-isomer of coniine. nih.gov

Conhydrine and Pseudoconhydrine: The formation of conhydrine and pseudoconhydrine involves hydroxylation of the propyl side chain of the piperidine ring. Conhydrinone is a proposed intermediate derived from γ-coniceine, which is then reduced to form conhydrine. mdpi.com Although not definitively proven, it is hypothesized that different hydroxylases and reductases are responsible for the formation of the different isomers, conhydrine and pseudoconhydrine, from the γ-coniceine precursor. mdpi.com The biosynthesis of pseudoconhydrine, in particular, has been noted to be influenced by environmental factors. mdpi.com

| Feature | Coniine | Conhydrine | Pseudoconhydrine |

| Common Precursor | γ-coniceine nih.gov | γ-coniceine mdpi.com | γ-coniceine mdpi.com |

| Key Final Step | Reduction nih.gov | Hydroxylation and Reduction mdpi.com | Hydroxylation and Reduction mdpi.com |

| Key Enzyme(s) | γ-coniceine reductase (CR) nih.gov | Putative Hydroxylases/Reductases | Putative Hydroxylases/Reductases |

| Final Structure | 2-propylpiperidine | (2-(1-hydroxypropyl))piperidine | (2-(1-hydroxypropyl))piperidine (stereoisomer of conhydrine) |

Biosynthetic Relationships to N-Methylpseudoconhydrine

The biosynthetic pathway extends further through N-methylation. An enzyme isolated from unripe hemlock fruits, S-adenosyl-L-methionine:coniine methyltransferase (CSAM), is responsible for the N-methylation of the piperidine alkaloids. mdpi.com This enzyme uses S-adenosyl-L-methionine as the methyl group donor. mdpi.com

Crucially, CSAM can utilize several of the hemlock alkaloids as substrates. Its activity is not limited to coniine. In fact, research indicates that CSAM works most effectively with pseudoconhydrine as a substrate, followed by coniine, and least effectively with conhydrine. mdpi.com This demonstrates a direct biosynthetic link, where pseudoconhydrine can be converted into N-methylpseudoconhydrine, further diversifying the alkaloid profile of the plant.

Environmental and Developmental Factors Influencing Pseudoconhydrine Biosynthetic Profiles in Plants

The biosynthesis and accumulation of pseudoconhydrine and related piperidine alkaloids in plants, particularly in poison hemlock (Conium maculatum), are not static processes. They are dynamically influenced by a range of external environmental stimuli and internal developmental programs. bohrium.comresearchgate.net Research indicates that fluctuations in ecological conditions such as light, temperature, and moisture, as well as the plant's life stage, can significantly alter the quantitative and qualitative alkaloid profiles. bohrium.comnih.gov These factors can affect the expression and activity of key enzymes in the biosynthetic pathway, leading to variations in the concentration of individual alkaloids. nih.govactascientific.com

Detailed Research Findings

Studies have demonstrated a clear link between environmental conditions and the specific alkaloids produced by Conium maculatum. A notable study revealed that the biosynthesis of pseudoconhydrine is directly dependent on environmental factors; a specific plant variety was observed to produce conhydrine when grown outdoors, but produced pseudoconhydrine when cultivated in a greenhouse. nih.govmdpi.comresearchgate.net This finding strongly suggests that factors differing between the two environments, such as light quality, temperature, or humidity, can switch the biosynthetic pathway towards the production of one stereoisomer over another.

Influence of Light: Light is a critical factor influencing the production of plant secondary metabolites. nih.gov For hemlock alkaloids, a distinct relationship between illumination and alkaloid production has been suggested. nih.govmdpi.comresearchgate.net The concentrations of alkaloids in Conium maculatum exhibit hourly and daily changes, which may be linked to the circadian cycle and light availability. nih.govnih.gov For instance, the concentration of γ-coniceine, a key precursor to other hemlock alkaloids, can vary by over 400% during the day, peaking around midday. researchgate.net While direct studies quantifying the effect of specific light spectra or photoperiods on pseudoconhydrine are limited, the general principles of light-regulated secondary metabolism support its role. nih.govactascientific.com

Influence of Developmental Stage: The age and developmental stage of the plant play a crucial role in the type and quantity of alkaloids present. bohrium.comnih.gov The alkaloid profile of Conium maculatum changes significantly as the plant matures from its first-year vegetative stage to its second-year flowering and fruiting stage. acs.org In young, first-year leaves, γ-coniceine is the principal alkaloid, with only trace amounts of coniine. acs.org As the plant matures in its second year, the concentration of coniine increases while γ-coniceine decreases. acs.org Furthermore, different parts of the plant exhibit distinct alkaloid profiles; the main alkaloid in flower buds and flowers is γ-coniceine, which is then converted to coniine and N-methylconiine in the mature fruit. nih.govmdpi.com Interestingly, studies have noted an absence of alkaloids in the roots of young seedlings and during the growth season in second-year plants, suggesting that biosynthesis is highly regulated and localized. researchgate.net

The following table summarizes the observed effects of various factors on the alkaloid profiles in Conium maculatum.

Table 1: Influence of Environmental and Developmental Factors on Alkaloid Profiles in Conium maculatum

| Factor | Observed Effect on Alkaloid Profile | Compound(s) Affected | Source(s) |

| Environment | A plant variety produced pseudoconhydrine in a greenhouse versus conhydrine outdoors. | Pseudoconhydrine, Conhydrine | mdpi.com, nih.gov, researchgate.net |

| Light | General close link between illumination and alkaloid production suggested. | General Alkaloids | mdpi.com, nih.gov, researchgate.net |

| Moisture | γ-Coniceine is dominant during the rainy season; coniine is dominant in the dry season. | γ-Coniceine, Coniine | mdpi.com, nih.gov, researchgate.net |

| Temperature | Alkaloid production varies with temperature conditions. | General Alkaloids | nih.gov, bohrium.com |

| Developmental Stage | γ-Coniceine is the main alkaloid in flower buds and flowers. | γ-Coniceine | mdpi.com, nih.gov |

| Developmental Stage | Coniine and N-methylconiine are the main alkaloids in mature fruit. | Coniine, N-methylconiine | mdpi.com, nih.gov |

| Developmental Stage | Young, first-year plants have high γ-coniceine and trace coniine; mature second-year plants have increased coniine. | γ-Coniceine, Coniine | acs.org |

| Plant Organ | Alkaloids were not detected in the roots of young seedlings or in roots of second-year plants during the growth season. | General Alkaloids | researchgate.net |

Chemical Synthesis Research and Derivatization Strategies for Academic Applications

Total Synthesis Approaches for (DL)-Pseudoconhydrine

The construction of the racemic form of pseudoconhydrine (B1209237) has been achieved through several innovative synthetic routes. These approaches often focus on the efficient formation of the 2,5-disubstituted piperidine (B6355638) ring and the stereoselective introduction of the hydroxyl group.

Methodologies Involving Domino Cyclization

Domino reactions, where a series of bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules. While specific details on a domino cyclization for (DL)-pseudoconhydrine were not prominently available in the searched literature, this strategy is a powerful tool in modern organic synthesis for the construction of heterocyclic frameworks like the piperidine core of pseudoconhydrine.

Routes via Intramolecular Amidomercuration

A notable synthesis of (DL)-pseudoconhydrine utilizes an intramolecular amidomercuration reaction. acs.org This approach involves the cyclization of an unsaturated carbamate, promoted by a mercury(II) salt, to form the piperidine ring. The subsequent demercuration and further functional group manipulations lead to the target molecule. This method highlights the utility of organometallic intermediates in achieving stereocontrolled cyclization.

Synthesis Utilizing Hydroformylation and Dihydroxylation

A successful synthesis of (DL)-pseudoconhydrine and its epimer has been accomplished using a tandem hydroformylation-condensation sequence to construct the six-membered piperidine ring. nih.govuq.edu.auacs.org This is followed by a stereoselective dihydroxylation step to introduce the necessary oxygenation. nih.govuq.edu.auacs.org The stereochemical outcome of the dihydroxylation can be rationalized by considering both lipophilic and electrostatic effects, with density functional theory (DFT) calculations providing theoretical support for the observed selectivity. nih.govuq.edu.auacs.org The final steps to obtain pseudoconhydrine can proceed through either regioselective dehydroxylation or a rearrangement followed by reduction. nih.govuq.edu.au

Key Reaction Sequence:

| Step | Reaction | Purpose |

| 1 | Tandem Hydroformylation-Condensation | Formation of the six-membered piperidine ring. |

| 2 | Stereoselective Dihydroxylation | Introduction of the hydroxyl and another oxygen functional group. |

| 3 | Regioselective Dehydroxylation or Rearrangement/Reduction | Final conversion to (DL)-pseudoconhydrine. |

Application of S(N)2-Michael Addition Sequences

The application of an S(N)2-Michael addition sequence represents another strategic approach to the synthesis of (DL)-pseudoconhydrine. While detailed specifics of this particular sequence for this exact compound were not found in the search results, this type of reaction cascade is a well-established method for the construction of substituted piperidines. Typically, it would involve the nucleophilic attack of an amine (the S(N)2 step) followed by an intramolecular Michael addition to an activated alkene, thereby forming the heterocyclic ring.

Asymmetric Synthesis of Enantiopure Pseudoconhydrine Stereoisomers

Moving beyond racemic mixtures, the synthesis of specific, enantiomerically pure stereoisomers of pseudoconhydrine is a significant challenge that has been addressed through various asymmetric strategies.

Chiral Pool Approaches (e.g., from Carbohydrate Precursors)

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comyoutube.com Carbohydrates, with their inherent chirality and abundance, are ideal starting materials for this purpose. numberanalytics.comnumberanalytics.comelsevierpure.com They provide a scaffold with pre-defined stereocenters that can be chemically manipulated to yield complex chiral targets like the stereoisomers of pseudoconhydrine. elsevierpure.comresearchgate.net

The synthesis of complex glycosides, glycopeptides, and other carbohydrate derivatives often relies on the principles of chiral pool synthesis. numberanalytics.com This involves the use of carbohydrate starting materials, such as glycosyl donors and acceptors, and employing stereoselective reactions to build the desired molecular architecture. numberanalytics.com While the direct synthesis of pseudoconhydrine from a carbohydrate precursor was not explicitly detailed in the provided search results, the principles of using chiral building blocks from the chiral pool are fundamental to many asymmetric syntheses of natural products. youtube.comnih.gov The development of asymmetric synthesis techniques, including the use of chiral catalysts and auxiliaries, has greatly expanded the potential of this approach. numberanalytics.com

Stereoselective Aziridine (B145994) Ring Opening Reactions

The use of chiral aziridines as building blocks for the synthesis of azaheterocycles is a well-established strategy. nih.gov The inherent strain of the three-membered ring makes aziridines susceptible to nucleophilic ring-opening, a reaction that can be rendered highly stereoselective. nih.govnih.gov This approach is particularly valuable for synthesizing biologically important compounds, including alkaloids. nih.gov

The regioselectivity of the aziridine ring-opening is a critical factor and can be controlled by the nature of the substituents on the aziridine ring, as well as the choice of nucleophile and reaction conditions. nih.govnih.gov For instance, the ring-opening of an aziridine bearing a γ-ketone substituent at the C2 position with a water nucleophile occurs at the C2 position in the presence of trifluoroacetic acid. nih.gov Conversely, if the substituent is a γ-silylated hydroxy group, the nucleophilic attack happens at the unsubstituted C3 position. nih.gov These regioselective ring-opening reactions can be followed by cyclization to form substituted piperidine rings, which are core structures of pseudoconhydrine congeners. nih.gov

Continuous flow methodologies have been developed for the synthesis and subsequent ring-opening of N-sulfonyl aziridines, offering a safer and more efficient alternative to traditional batch processes by minimizing exposure to potentially hazardous intermediates. organic-chemistry.org

| Reactant | Nucleophile | Catalyst/Conditions | Product | Reference |

| C2-substituted aziridine with γ-ketone | H₂O | CF₃CO₂H | C2-attacked ring-opened product | nih.gov |

| C2-substituted aziridine with γ-silylated hydroxy group | H₂O | C3-attacked ring-opened product | nih.gov | |

| Chiral aziridine | Thiophenol | Methylene chloride, room temperature | C-glycosyl-aminoethyl sulfide (B99878) derivatives | nih.gov |

| 1,2-amino alcohols | Oxygen, carbon, and halide nucleophiles | Flow conditions | N-sulfonyl aziridines and ring-opened products | organic-chemistry.org |

Catalytic Asymmetric Hydrogenation Methodologies

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, including piperidine derivatives. youtube.com This method involves the use of a chiral catalyst to stereoselectively add hydrogen across a double bond, creating one or more stereocenters with high enantiomeric excess. youtube.com While direct asymmetric hydrogenation of pyridines to chiral piperidines can be challenging, significant progress has been made using homogeneous and heterogeneous catalysts. researchgate.net

The development of chiral ligands is central to the success of catalytic asymmetric hydrogenation. researchgate.net For instance, iridium complexes of simple alkane-diyl-based P,N,O-type chiral ligands have shown high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of prochiral ketones. researchgate.net These catalysts have proven to be active and selective even at high substrate concentrations. researchgate.net

The enantioselective hydrogenation of various unsaturated systems, including alkenes, carbonyls, and imines, has been extensively studied. youtube.comyoutube.com The choice of metal catalyst (e.g., rhodium, iridium) and the design of the chiral ligand are crucial for achieving high levels of stereocontrol. youtube.comyoutube.com

| Substrate Type | Catalyst System | Key Features | Reference |

| Prochiral Ketones | Iridium complexes with P,N,O-type chiral ligands | High enantioselectivity (up to 98% ee), active at high substrate concentrations | researchgate.net |

| Olefins | Chiral Rhodium or Iridium catalysts | High enantiomeric excess, applicable to a range of substrates | youtube.com |

| Carbonyls and Imines | Chiral Ruthenium or Iridium catalysts | Can achieve high turnover numbers and enantiomeric purity | youtube.com |

Construction via Chiral Pyridinium (B92312) Salts

The dearomatization of pyridinium salts represents a powerful strategy for the synthesis of chiral N-heterocycles. rug.nl This approach allows for the conversion of readily available flat aromatic compounds into valuable, stereochemically defined three-dimensional structures. rug.nlakshatrathi.com

One method involves the rhodium-catalyzed reductive transamination of pyridinium salts. researchgate.netdicp.ac.cn In this process, a chiral primary amine is introduced under reducing conditions, leading to the formation of chiral piperidines with excellent diastereo- and enantio-selectivities. researchgate.netdicp.ac.cn This method is notable for its functional group tolerance and scalability. researchgate.netdicp.ac.cn

Another approach is the catalytic asymmetric dearomatization of pyridinium salts using Grignard reagents and a chiral copper catalyst. rug.nl This transformation provides regio- and enantioselective access to chiral 1,4-dihydropyridine (B1200194) derivatives. rug.nl Additionally, intramolecular hydride addition to pyridinium salts bearing a tethered silane (B1218182) has been shown to be a regio- and stereoselective process for forming dihydropyridones. akshatrathi.com

| Method | Catalyst/Reagent | Product | Key Features | Reference |

| Reductive Transamination | Rhodium catalyst, chiral primary amine | Chiral piperidines | Excellent diastereo- and enantioselectivity, broad functional group tolerance | researchgate.netdicp.ac.cn |

| Asymmetric Dearomatization | Chiral copper catalyst, Grignard reagents | Chiral 1,4-dihydropyridines | Regio- and enantioselective C-C bond formation | rug.nl |

| Intramolecular Hydride Addition | Fluoride nucleophile, tethered silane | Dihydropyridones | Regio- and stereoselective, access to enantioenriched material | akshatrathi.com |

Diastereoselective Cycloaddition Strategies

Diastereoselective cycloaddition reactions provide an efficient means to construct complex cyclic systems with defined stereochemistry. The [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed for the synthesis of 7-azanorbornanes. nih.gov This method is highly diastereoselective, producing the endo-isomer with high selectivity. nih.gov

The reaction proceeds from easily accessible starting materials and can generate a diverse range of novel 7-azanorbornanes in good yields. nih.gov Computational studies suggest that the observed high diastereoselectivity is governed by steric factors. nih.gov

| Reaction Type | Reactants | Product | Selectivity | Reference |

| [3+2] Cycloaddition | Tertiary amine N-oxides, substituted alkenes | 7-azanorbornanes | High diastereoselectivity (endo) | nih.gov |

Enantioselective Preparation via Cyclic Enamides

An enantioselective synthesis of (2S)-pseudoconhydrine has been achieved through the hydroboration/oxidation of cyclic enamides. researchgate.net This multi-step synthesis starts from 2-alkyl-1-hydroxy-6-carbonylsultampiperidines, which are converted to optically pure 1-acyl-2-alkyl-1,2,3,4-tetrahydropyridines. researchgate.net

The subsequent hydroboration and oxidation of these N-benzoylenamides furnish trans-2-alkyl-1-benzyl-5-hydroxypiperidines. researchgate.net Finally, hydrogenolysis of the resulting compound yields pure (2S)-pseudoconhydrine. researchgate.net

| Starting Material | Key Intermediate | Final Step | Product | Overall Yield | Reference |

| 2-alkyl-1-hydroxy-6-carbonylsultampiperidines | 1-acyl-2-alkyl-1,2,3,4-tetrahydropyridines | Hydrogenolysis | (2S)-Pseudoconhydrine | 31% (over 3 steps) | researchgate.net |

Synthesis of Pseudoconhydrine Congeners and Analogues for Structure-Activity Relationship (SAR) Studies in vitro

The synthesis of congeners and analogues of natural products is crucial for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for the biological activity of a compound and can guide the design of new molecules with improved properties. nih.gov

For example, simple analogues of geiparvarin, where the coumarin (B35378) moiety is replaced with a substituted benzene (B151609) ring, have been synthesized and tested for their cytotoxicity. nih.gov Similarly, the synthesis of various chiral piperidines from pyridinium salts provides access to a diverse set of molecules that can be evaluated for their biological activities. researchgate.netdicp.ac.cn The development of synthetic routes that allow for the facile generation of analogues is therefore of significant interest. The total synthesis of complex alkaloids like citrinalin B and cyclopiamine B also provides a platform for generating congeners for biological evaluation. nih.gov

Derivatization Techniques for Enhancing Research Utility

Derivatization of a core molecule can enhance its utility in research by introducing new functionalities for further reactions or by modifying its properties. For instance, the heterocyclic products obtained from the intramolecular hydride addition to pyridinium salts contain functionalities that are amenable to further elaboration. akshatrathi.com The alkene units present in these dihydropyridones can be joined via ring-closing metathesis to access complex azabicyclo ring systems. akshatrathi.com

The synthesis of chiral piperidines via reductive transamination also allows for the introduction of various functional groups and even isotopic labels (e.g., ¹⁵N), which can be valuable for mechanistic studies and as probes in biological systems. researchgate.netdicp.ac.cn

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in pseudoconhydrine is a prime target for functionalization, allowing for the introduction of various substituents through esterification and etherification reactions. These modifications can significantly alter the molecule's polarity, steric bulk, and potential for hydrogen bonding, thereby influencing its biological activity and pharmacokinetic properties.

Esterification:

Esterification of the hydroxyl group is a common strategy to create prodrugs or to modify the lipophilicity of the parent compound. This can be achieved by reacting pseudoconhydrine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. google.com The reaction conditions can be tailored to favor the formation of specific esters. For example, using butyric anhydride (B1165640) in the presence of perchloric acid can yield the corresponding butyrate (B1204436) ester. google.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| Alcohol | Acyl Halide/Anhydride | Ester |

| Steroid with -OH | Butyric Anhydride/Perchloric Acid | Butyrate Ester of Steroid google.com |

| Benzoic Acid | Methanol/Sulfuric Acid | Methyl Benzoate google.com |

This table provides generalized examples of esterification reactions and a specific example from steroid chemistry to illustrate the principle that can be applied to pseudoconhydrine.

Etherification:

The formation of ethers from the hydroxyl group of pseudoconhydrine can be accomplished through methods like the Williamson ether synthesis. msu.eduyoutube.com This reaction involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. msu.eduyoutube.com This method is particularly useful for introducing small alkyl groups. For more complex or base-sensitive molecules, alternative methods like the Nicholas reaction, which uses a cobalt-stabilized propargyl cation, can be employed to introduce alkyne functionalities under non-basic conditions. nih.gov The introduction of an ether linkage can significantly impact the molecule's metabolic stability and ability to cross biological membranes.

Modifications of the Piperidine Nitrogen

N-Alkylation:

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. A notable method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to introduce a methyl group. nih.gov This reaction is particularly useful for synthesizing N-methylated derivatives, such as N-methylconiine from coniine, a related piperidine alkaloid. nih.gov Enzymatic studies have also pointed to the existence of N-methylated versions of hemlock alkaloids, with enzymes showing a preference for pseudoconhydrine as a substrate for N-methylation. nih.govresearchgate.net

N-Acylation:

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This transformation neutralizes the basicity of the nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor. This modification can significantly alter the binding mode of the molecule to its biological target.

Table 2: Comparison of N-Alkylation and N-Acylation of the Piperidine Nitrogen

| Modification | Reagents | Resulting Functional Group | Effect on Basicity |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Reductive Amination (e.g., Eschweiler-Clarke) nih.gov | Tertiary Amine | Maintained or slightly increased |

| N-Acylation | Acyl Halide, Anhydride | Amide | Neutralized |

Strategies for Analytical Tagging and Probe Development

To investigate the mechanism of action and identify the molecular targets of pseudoconhydrine, its derivatives can be functionalized with analytical tags or probes. These tagged molecules are invaluable tools in chemical biology and pharmacology.

Fluorescent Tagging:

Attaching a fluorescent reporter group, such as a naphthalimide, allows for the visualization of the molecule's distribution and localization within cells and tissues using fluorescence microscopy. nih.govmdpi.com The design of such probes involves linking the fluorophore to the pseudoconhydrine scaffold, often via the hydroxyl or amino group, ensuring that the modification does not significantly alter the compound's biological activity. nih.gov These fluorescent probes can provide insights into cellular uptake, trafficking, and target engagement. nih.govmdpi.com

Biotinylation for Affinity-Based Probes:

Biotin (B1667282) is a commonly used tag for affinity-based chemical probes due to its high-affinity interaction with streptavidin. nih.govresearchgate.net A biotinylated derivative of pseudoconhydrine can be synthesized to facilitate the isolation and identification of its protein targets. nih.govresearchgate.netnih.gov This strategy, often referred to as photoaffinity labeling when combined with a photoreactive group, involves incubating the biotinylated probe with a biological sample, followed by affinity purification of the probe-protein complexes using streptavidin-coated beads. nih.govresearchgate.netresearchgate.net The captured proteins can then be identified by techniques like mass spectrometry. The synthesis of these probes typically involves incorporating a linker between the pseudoconhydrine molecule and the biotin tag to minimize steric hindrance. nih.govresearchgate.net

Table 3: Common Tags for Probe Development

| Tag | Purpose | Typical Linkage Chemistry | Detection Method |

|---|---|---|---|

| Fluorescent Dyes (e.g., Naphthalimide) | Cellular imaging and localization studies nih.govmdpi.com | Ether or amide bond | Fluorescence Microscopy nih.gov |

| Biotin | Affinity purification of target proteins nih.govresearchgate.net | Amide or ester linkage, often with a spacer nih.govresearchgate.net | Streptavidin-based affinity assays, Western Blot, Mass Spectrometry nih.gov |

| Alkyne/Azide | Click chemistry for bioorthogonal ligation nih.govresearchgate.net | Ether or amide bond | Attachment of various reporter groups (e.g., fluorophores, biotin) nih.gov |

Stereochemical Investigations and Chiral Resolution Research of Pseudoconhydrine

Analysis of Pseudoconhydrine (B1209237) Stereoisomers and Relative Configurations

Pseudoconhydrine, a piperidine (B6355638) alkaloid, possesses two chiral centers, which gives rise to four possible stereoisomers. The spatial arrangement of the substituents on the piperidine ring determines the relative configuration of these isomers. ox.ac.ukalgoreducation.com The terms cis and trans are used to describe the orientation of the n-propyl group and the hydroxyl group relative to each other on the piperidine ring.

The assignment of the absolute configuration (R/S) at each stereocenter is crucial for understanding the molecule's biological activity. wikipedia.org This is determined using the Cahn-Ingold-Prelog priority rules. wikipedia.org The four stereoisomers of 2-propyl-5-hydroxypiperidine (the core structure of pseudoconhydrine) are (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). A pair of enantiomers consists of stereoisomers that are non-superimposable mirror images of each other, for example, (2R, 5R) and (2S, 5S). libretexts.org Diastereomers are stereoisomers that are not mirror images of each other, such as (2R, 5R) and (2R, 5S). libretexts.org

Early research by Hill established the trans orientation of the substituents in pseudoconhydrine. acs.orgacs.org This was determined through a series of chemical transformations and comparisons with compounds of known stereochemistry. The relative configuration describes the arrangement of atoms in relation to one another within a molecule, without defining the absolute configuration. ox.ac.ukalgoreducation.comyoutube.com For pseudoconhydrine, this means the n-propyl group and the hydroxyl group are on opposite sides of the piperidine ring.

Table 1: Stereoisomers of Pseudoconhydrine

| Stereoisomer | Absolute Configuration | Relationship |

| Isomer 1 | (2R, 5R) | Enantiomer of Isomer 2 |

| Isomer 2 | (2S, 5S) | Enantiomer of Isomer 1 |

| Isomer 3 | (2R, 5S) | Enantiomer of Isomer 4 |

| Isomer 4 | (2S, 5R) | Enantiomer of Isomer 3 |

| Isomer 1 & 3 | (2R, 5R) & (2R, 5S) | Diastereomers |

| Isomer 1 & 4 | (2R, 5R) & (2S, 5R) | Diastereomers |

| Isomer 2 & 3 | (2S, 5S) & (2R, 5S) | Diastereomers |

| Isomer 2 & 4 | (2S, 5S) & (2S, 5R) | Diastereomers |

Chiral Resolution Methods for (DL)-Pseudoconhydrine in Research

The separation of a racemic mixture of pseudoconhydrine into its individual enantiomers, a process known as chiral resolution, is essential for studying the distinct biological properties of each isomer. wikipedia.org Various methods have been explored for this purpose.

Classical Resolution through Diastereomeric Salt Formation

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgadvanceseng.com This technique involves reacting the racemic mixture of pseudoconhydrine, which is basic, with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. unchainedlabs.comrsc.orgrsc.org This difference in solubility allows for their separation by fractional crystallization. nih.gov

The selection of the appropriate chiral resolving agent and solvent system is critical for successful separation. unchainedlabs.com Common chiral resolving agents include tartaric acid and its derivatives. wikipedia.orgrsc.org The process involves dissolving the racemic base and the chiral acid in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The crystallized salt is then isolated, and the desired enantiomer is recovered by treating the salt with a base to remove the resolving agent. The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer.

Chromatographic Chiral Separation Techniques

Chromatographic methods offer powerful alternatives for the separation of enantiomers and are widely used in both analytical and preparative scales. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating enantiomers. youtube.comyoutube.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. youtube.com Polysaccharide-based CSPs are commonly used due to their broad applicability and high selectivity. mdpi.com

The development of a chiral HPLC method involves screening different chiral columns and mobile phase compositions to achieve optimal separation. researchgate.netyoutube.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic solvent system, significantly influences the enantioselectivity. youtube.commdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to HPLC for chiral separations. selvita.comchiraltech.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like an alcohol. selvita.comchromatographyonline.comdaicelchiral.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC. chiraltech.comchromatographyonline.com

Similar to chiral HPLC, chiral SFC relies on chiral stationary phases to achieve separation. chromatographyonline.comresearchgate.net Polysaccharide-based CSPs are also widely used in SFC. chromatographyonline.com The advantages of SFC include reduced solvent consumption, faster analysis times, and lower environmental impact, making it an attractive technique for both analytical and preparative scale chiral resolutions. selvita.comdaicelchiral.com

Gas Chromatography (GC) can also be employed for the separation of chiral compounds, particularly for volatile or semi-volatile analytes. gcms.czed.govchemrxiv.org This technique requires the use of a chiral stationary phase coated on the inside of a capillary column. gcms.cz Cyclodextrin derivatives are commonly used as chiral selectors in GC stationary phases. gcms.czed.gov

For the chiral GC analysis of pseudoconhydrine, the compound may need to be derivatized to increase its volatility and improve chromatographic performance. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, resulting in different retention times. ed.gov This method is particularly useful for the enantiomeric analysis of complex mixtures. nih.govsepscience.com

Enantioselective Synthesis as a Route to Stereochemical Purity

Enantioselective synthesis has emerged as a powerful strategy to obtain stereochemically pure isomers of pseudoconhydrine, bypassing the need for resolving a racemic mixture. nih.gov These methods aim to create the desired stereoisomers directly from achiral or prochiral starting materials by employing chiral catalysts, auxiliaries, or reagents. mdpi.commdpi.com

One notable approach involves the diastereoselective total synthesis of (+)-epi-pseudoconhydrine and (+)-pseudoconhydrine from the common chiral starting material, (S)-epichlorohydrin. aurigeneservices.com This synthesis proceeds through several key steps, including the opening of the epoxide ring, formation of an α-aminobutyrolactone intermediate, a Grignard reaction, and a crucial cascade debenzylation-reductive aminative cyclization. The diastereoselectivity of this final cyclization step is highly dependent on the reaction conditions. For instance, the hydrogenation of an intermediate γ-hydroxy ketone with a protecting group on the hydroxyl function led to a high diastereomeric ratio in favor of the epi-pseudoconhydrine isomer. aurigeneservices.com In contrast, when the hydroxyl group was unprotected, the diastereoselectivity was poor. aurigeneservices.com

Another strategy in enantioselective synthesis utilizes organocatalysis, where a small chiral organic molecule catalyzes the reaction. nih.gov For example, chiral amines can function as enantioselective catalysts for various transformations, including cascade reactions that can build the chiral piperidine core. nih.gov The formation of iminium ions from α,β-unsaturated aldehydes and chiral amines can mimic Lewis acid catalysis, enabling the enantioselective construction of complex heterocyclic frameworks. nih.gov

The table below summarizes a key finding in the diastereoselective synthesis of pseudoconhydrine stereoisomers.

| Starting Material | Key Reaction Step | Products | Diastereomeric Ratio (epi:pseudo) | Overall Yield | Reference |

| (S)-Epichlorohydrin | Cascade debenzylation-reductive aminative cyclization | (+)-epi-Pseudoconhydrine and (+)-Pseudoconhydrine | 1.7:1 | Not Specified | aurigeneservices.com |

Table 1: Diastereoselective Synthesis of Pseudoconhydrine Stereoisomers

Enzymatic Resolution Approaches

Enzymatic resolution offers a green and highly selective alternative for the separation of pseudoconhydrine enantiomers from a racemic mixture. This technique utilizes enzymes, most commonly lipases, which can selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus allowing for their separation. rsc.orgnih.govnih.gov

Lipase (B570770) B from Candida antarctica (CALB) is a particularly robust and versatile enzyme for the kinetic resolution of alcohols and amines. rsc.orgnih.gov The enantioselectivity of CALB can be influenced by the choice of immobilization support and the acylating agent used in the reaction. nih.gov For instance, the kinetic resolution of racemic alcohols can be achieved through lipase-catalyzed acetylation, where the enzyme selectively acylates one enantiomer, or through the hydrolysis of a racemic ester, where one enantiomer is selectively de-esterified. nih.govmdpi.com

While specific studies on the enzymatic resolution of pseudoconhydrine itself are limited in the readily available literature, the resolution of closely related piperidine derivatives provides a strong indication of the feasibility of this approach. For example, the enzymatic kinetic resolution of 2-piperidineethanol (B17955) and its derivatives has been successfully demonstrated using various lipases, including porcine pancreas lipase (PPL) and CALB. mdpi.com These resolutions typically involve the enantioselective acylation of the hydroxyl group.

Chemoenzymatic strategies, which combine chemical synthesis with enzymatic reactions, also present a powerful route to enantiopure compounds. nih.govnih.gov A dynamic kinetic resolution (DKR) process, for example, can combine a lipase-catalyzed resolution with a metal-catalyzed racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

The following table outlines representative examples of lipase-catalyzed kinetic resolutions of chiral alcohols and amines, demonstrating the potential of this methodology for pseudoconhydrine.

| Substrate | Enzyme | Acyl Donor/Reaction | Product(s) | Enantiomeric Excess (ee) | Reference |

| rac-Indanyl acetate (B1210297) | Lipase B from Candida antarctica (CALB) | Hydrolysis | (R)-Indanol and (S)-Indanyl acetate | Not specified | nih.gov |

| rac-1-(1-Naphthyl)ethanol | Novozym 435 (immobilized CALB) | Vinyl acetate | (S)-1-(1-Naphthyl)ethanol | 90.0% | nih.gov |

| rac-2-Phenylethanol derivative | Amano Lipase PS-C II | Isopropenyl acetate | (R)-alcohol | 99.6% | nih.gov |

Table 2: Examples of Lipase-Catalyzed Kinetic Resolutions

Theoretical Considerations of Pseudoconhydrine Chirality and Enantiomeric Purity

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are invaluable tools for understanding the stereochemical properties of chiral molecules like pseudoconhydrine. researchgate.netresearchgate.netnih.gov These computational approaches can predict the relative stabilities of different stereoisomers, their conformational preferences, and their chiroptical properties, such as optical rotation. nih.goviaea.orgnih.gov

The chirality of pseudoconhydrine arises from its stereocenters. The piperidine ring itself exists in a chair conformation, similar to cyclohexane. nih.gov The substituents on the ring can occupy either axial or equatorial positions, leading to different conformers with varying energies. For piperidine, the equatorial conformation of the N-H bond is generally more stable. nih.gov In the case of pseudoconhydrine, the relative orientation of the propyl and hydroxyl groups on the piperidine ring defines the different diastereomers (cis and trans) and their respective enantiomers.

The calculation of optical rotation is a key application of theoretical chemistry in the field of stereochemistry. nih.govresearchgate.netnih.goviaea.org By calculating the specific rotation of a particular enantiomer and comparing it to the experimentally measured value, the absolute configuration of the molecule can be determined. nih.gov These calculations typically involve optimizing the geometry of the molecule and then using time-dependent DFT (TD-DFT) to compute the optical rotation at a specific wavelength, often the sodium D-line (589 nm). nih.gov The accuracy of these calculations depends on the level of theory, the basis set used, and whether solvent effects are considered. researchgate.net

While specific DFT or ab initio studies focused solely on pseudoconhydrine stereoisomers are not extensively reported, the principles and methodologies are well-established for other chiral molecules, including those with piperidine scaffolds. nih.gov Such theoretical investigations provide a fundamental understanding of the relationship between the three-dimensional structure of pseudoconhydrine's enantiomers and their distinct physical and chemical properties.

Advanced Analytical Methodologies for Pseudoconhydrine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating pseudoconhydrine (B1209237) from other related alkaloids and plant constituents, as well as for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like pseudoconhydrine. Due to the high volatility of many hemlock alkaloids, GC-MS is a well-established method for their separation and identification. nih.govacs.orgresearchgate.netfu-berlin.de The technique separates compounds based on their differential partitioning between a stationary phase in a capillary column and a mobile gas phase. Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint.

In the analysis of plant extracts, such as those from C. maculatum, GC-MS can effectively separate pseudoconhydrine from other alkaloids like coniine, γ-coniceine, and conhydrine (B1201746). researchgate.netresearchgate.net The identification of these compounds is achieved by comparing their mass spectra with established databases like the National Institute of Standards and Technology (NIST) Mass Spectral database. nih.gov The retention time in the gas chromatogram provides an additional layer of identification. For complex samples, derivatization may be used to improve the volatility and thermal stability of the alkaloids, enhancing their detection by GC-MS. acs.org

Table 1: GC-MS Parameters for Alkaloid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Non-polar capillary column (e.g., DB-5ms) | Separation of alkaloids based on boiling point and polarity. |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Gradient, e.g., 50 °C to 280 °C at 5-10 °C/min | Allows for the separation of compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analytes through the column. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of a wide array of natural toxins, including alkaloids. nih.gov These techniques are particularly useful for compounds that are not sufficiently volatile or are thermally labile, offering a powerful alternative to GC-MS. nih.gov In LC-MS, separation occurs based on the analyte's interaction with a stationary phase in a column and a liquid mobile phase. The eluent is then introduced into the mass spectrometer for detection and identification.

LC-MS/MS adds another layer of specificity and sensitivity. chromatographyonline.com A precursor ion corresponding to the mass of pseudoconhydrine is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. chromatographyonline.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification limits. chromatographyonline.com Recent advancements have utilized LC-MS for the simultaneous quantification of various alkaloids in plant extracts. nih.govacs.orgnih.gov Different ionization sources, such as electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI), can be employed depending on the polarity and chemical nature of the analytes. chromatographyonline.com

Table 2: LC-MS/MS Parameters for Pseudoconhydrine Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase C18 | Separation of moderately polar to non-polar compounds. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with formic acid) | Elutes compounds with varying polarities. |

| Flow Rate | 0.2-0.5 mL/min | Controls the speed of the mobile phase through the column. |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates protonated molecules [M+H]+ for MS analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | Allows for precursor ion selection, fragmentation, and product ion analysis. |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion in the collision cell. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Analysis

High-performance thin-layer chromatography (HPTLC) serves as a valuable tool for the preliminary screening and analysis of alkaloids in plant extracts. It is a planar chromatographic technique where a stationary phase is coated on a glass or aluminum plate. The sample is applied as a small spot or band, and the plate is developed in a chamber with a suitable mobile phase.

HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, cost-effectiveness, and minimal sample preparation. It can be used for the qualitative identification of pseudoconhydrine by comparing its retention factor (Rf) value with that of a standard. Densitometric scanning can provide semi-quantitative or quantitative data. While not as sensitive or specific as GC-MS or LC-MS/MS, HPTLC is an effective method for initial screening and quality control of plant materials containing pseudoconhydrine.

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are crucial for the definitive identification and structural elucidation of pseudoconhydrine, providing detailed information about its atomic composition and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure and stereochemistry of organic molecules, including pseudoconhydrine. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial relationships. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of protons and carbons in the molecule. researchgate.netacgpubs.orgauremn.org.br

For a molecule like pseudoconhydrine with multiple stereocenters, two-dimensional (2D) NMR techniques are essential for confirming its relative stereochemistry. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between different nuclei, allowing for the unambiguous assignment of the chemical structure. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about through-space interactions between protons, which is critical for determining the relative configuration of the substituents on the piperidine (B6355638) ring.

Table 3: Representative NMR Data for Piperidine Alkaloids

| Nucleus | Chemical Shift Range (ppm) | Information Provided |

| ¹H NMR | ||

| Ring Protons | 1.0 - 3.5 | Chemical environment and coupling patterns reveal substitution and stereochemistry. |

| N-H Proton | Variable (often broad) | Presence of the secondary amine. |

| Side-chain Protons | 0.8 - 2.5 | Structure and attachment of the propyl group. |

| ¹³C NMR | ||

| Ring Carbons | 20 - 60 | Carbon skeleton of the piperidine ring. |

| Side-chain Carbons | 10 - 40 | Carbon framework of the propyl group. |

Note: Specific chemical shifts are highly dependent on the solvent and the specific stereoisomer.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS), in addition to its use in chromatography, is a powerful standalone technique for structural analysis based on the fragmentation patterns of molecules. libretexts.orglibretexts.org When a molecule like pseudoconhydrine is ionized in the mass spectrometer, it forms a molecular ion (M+•) which can then break apart into smaller, charged fragments. youtube.com The pattern of these fragments is characteristic of the molecule's structure. libretexts.orgnih.govmiamioh.edu

For piperidine alkaloids, fragmentation often involves the cleavage of bonds adjacent to the nitrogen atom (α-cleavage), leading to the loss of the side chain or other substituents. miamioh.eduresearchgate.net The resulting fragment ions provide valuable clues about the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. acgpubs.org Analysis of the fragmentation pattern of pseudoconhydrine can help to distinguish it from its isomers, such as conhydrine, based on the different positions of the hydroxyl group influencing the fragmentation pathways. nih.gov

Table 4: Common Mass Spectral Fragments for Piperidine Alkaloids

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Significance |

| M+• | Molecular Ion | Indicates the molecular weight of the compound. |

| M-1 | Loss of a hydrogen radical | Common in amines. |

| M-15 | Loss of a methyl radical (•CH₃) | Indicates the presence of a methyl group, though less common for pseudoconhydrine. |

| M-29 | Loss of an ethyl radical (•C₂H₅) | Can result from fragmentation of the propyl side chain. |

| M-43 | Loss of a propyl radical (•C₃H₇) | A key fragment indicating the loss of the C-2 side chain. |

| Various smaller fragments | Ring opening and subsequent fragmentation | Provides further structural information about the piperidine ring. |

Note: The relative abundance of these fragments can vary depending on the ionization method and energy.

Advanced Hyphenated Techniques in Pseudoconhydrine Analysis (e.g., LC-MS-NMR, CE-MS)

To overcome the limitations of individual analytical methods and to effectively analyze complex mixtures containing pseudoconhydrine, hyphenated techniques are indispensable. These methods combine the separation power of chromatography or electrophoresis with the detection and structural elucidation capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone in the analysis of Conium maculatum alkaloids. nih.govnih.gov The technique's high sensitivity and selectivity make it ideal for identifying and quantifying pseudoconhydrine in plant extracts. In a typical LC-MS setup, the sample is first separated on a liquid chromatography column, often a reversed-phase column like C18. nih.gov The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.

Due to the volatility of piperidine alkaloids, derivatization with reagents like coniferyl aldehyde can be employed to enhance their detection in certain mass spectrometry applications, such as matrix-assisted laser desorption/ionization (MALDI) imaging. nih.govacs.org High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions, which can help in the unambiguous identification of pseudoconhydrine and its differentiation from isomers. nih.govnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents another powerful hyphenated technique for the analysis of alkaloids. nih.govnih.gov CE offers high separation efficiency, short analysis times, and requires only a small amount of sample. The coupling of CE with MS provides a highly sensitive and selective method for the analysis of charged or chargeable species like alkaloids. The development of a CE method for alkaloids would involve optimizing parameters such as the background electrolyte composition, pH, and applied voltage to achieve the desired separation. nih.govnih.gov While specific CE-MS studies on pseudoconhydrine are not abundant, the successful application of CE for the analysis of other alkaloids demonstrates its potential in this area. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) and related techniques like "pseudo-LC-NMR" offer the ability to obtain detailed structural information of compounds separated from a mixture. This can be particularly useful for the unambiguous identification of novel or unexpected alkaloids in a sample.

Method Development and Validation for Research Applications

The development and validation of analytical methods are crucial to ensure the reliability and accuracy of research findings. This is particularly important when dealing with potent compounds like pseudoconhydrine.

Method Development for the analysis of pseudoconhydrine, typically as part of a broader analysis of Conium maculatum alkaloids, involves several key steps:

Sample Preparation: This may involve extraction of the alkaloids from the plant matrix, followed by purification steps to remove interfering substances.

Optimization of Separation Conditions: In LC, this includes selecting the appropriate column, mobile phase composition, gradient, and flow rate. technologynetworks.com For CE, it involves choosing the right capillary, background electrolyte, and applied voltage. nih.govnih.gov

Optimization of Detection Parameters: For MS detection, this entails optimizing ionization source parameters and, for tandem MS, the collision energy to achieve the desired fragmentation. technologynetworks.com

Method Validation is performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), include: researchgate.netnih.gov

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. amazonaws.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-day precision) and intermediate precision (between-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The chiral nature of pseudoconhydrine adds another layer of complexity to its analysis. The development of chiral separation methods , typically using chiral stationary phases in HPLC, is essential to separate and quantify the different enantiomers, as they may exhibit different biological activities. nih.govyoutube.comwvu.edu

Chemical Reactivity and Reaction Mechanism Studies of Pseudoconhydrine

Reactions Involving the Piperidine (B6355638) Nitrogen and Ring System